2-(2-Chloro-4,5-difluorophenyl)piperazine
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Overview
Description
2-(2-Chloro-4,5-difluorophenyl)piperazine is a chemical compound with the molecular formula C10H11ClF2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4,5-difluorophenyl)piperazine typically involves the reaction of 2-chloro-4,5-difluoroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4,5-difluorophenyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(2-Chloro-4,5-difluorophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It serves as a tool for studying the interactions of piperazine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4,5-difluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Difluorophenyl)piperazine
- 2-(3,5-Difluorophenyl)piperazine
- 2-(2,4-Difluorophenyl)piperazine
Uniqueness
2-(2-Chloro-4,5-difluorophenyl)piperazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other piperazine derivatives that may only contain fluorine or other substituents .
Properties
Molecular Formula |
C10H11ClF2N2 |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
2-(2-chloro-4,5-difluorophenyl)piperazine |
InChI |
InChI=1S/C10H11ClF2N2/c11-7-4-9(13)8(12)3-6(7)10-5-14-1-2-15-10/h3-4,10,14-15H,1-2,5H2 |
InChI Key |
WLNYUWZWRDZQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC(=C(C=C2Cl)F)F |
Origin of Product |
United States |
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